REACTION_CXSMILES
|
CC1(C)CCCC(C)(C)N1.C([Li])CCC.[Cl:16][C:17]1[CH:22]=[N:21][CH:20]=[CH:19][N:18]=1.CN([CH:26]=[O:27])C>C1COCC1>[Cl:16][C:17]1[C:22]([CH:26]=[O:27])=[N:21][CH:20]=[CH:19][N:18]=1
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
CC1(NC(CCC1)(C)C)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.7 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CN=C1
|
Name
|
|
Quantity
|
0.99 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −78° C. for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A flame dried
|
Type
|
TEMPERATURE
|
Details
|
cooled 100 mL round bottom flask
|
Type
|
CUSTOM
|
Details
|
bought to 0° C.
|
Type
|
STIRRING
|
Details
|
stirred at 0° C. for 25 minutes
|
Duration
|
25 min
|
Type
|
CUSTOM
|
Details
|
was recooled to −78° C.
|
Type
|
WAIT
|
Details
|
After 30 minutes at −78° C.
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the contents stirred at −78° C. for a further 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
was bought to 0° C.
|
Type
|
STIRRING
|
Details
|
stirred at 0° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
recooled to −78° C.
|
Type
|
CUSTOM
|
Details
|
quenched by the addition of acetic acid (4 mL) in THF (10 mL)
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate (60 mL) and brine (30 mL)
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate layer is separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by silica gel flash chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |